molecular formula C12H14LiNO3 B1613038 Lithium 2-[(morpholin-4-yl)methyl]benzoate CAS No. 904696-60-2

Lithium 2-[(morpholin-4-yl)methyl]benzoate

Cat. No. B1613038
M. Wt: 227.2 g/mol
InChI Key: PKLIDBHLNQBFTO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium 2-[(morpholin-4-yl)methyl]benzoate is a chemical compound with the empirical formula C12H14LiNO3 . It is used in various scientific research and applications .


Molecular Structure Analysis

The InChI code for Lithium 2-[(morpholin-4-yl)methyl]benzoate is 1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of Lithium 2-[(morpholin-4-yl)methyl]benzoate is 227.19 . It has a boiling point of over 300 degrees Celsius . More specific physical and chemical properties may be available in detailed material safety data sheets or product specifications.

Safety And Hazards

According to the safety information available, Lithium 2-[(morpholin-4-yl)methyl]benzoate has been classified with the signal word “Warning” and hazard statements H302, H312, and H332, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

lithium;2-(morpholin-4-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3.Li/c14-12(15)11-4-2-1-3-10(11)9-13-5-7-16-8-6-13;/h1-4H,5-9H2,(H,14,15);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIDBHLNQBFTO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CC2=CC=CC=C2C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14LiNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635779
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 2-[(morpholin-4-yl)methyl]benzoate

CAS RN

904696-60-2
Record name Lithium 2-[(morpholin-4-yl)methyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium 2-[(morpholin-4-yl)methyl]benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Lithium 2-[(morpholin-4-yl)methyl]benzoate
Reactant of Route 3
Reactant of Route 3
Lithium 2-[(morpholin-4-yl)methyl]benzoate
Reactant of Route 4
Reactant of Route 4
Lithium 2-[(morpholin-4-yl)methyl]benzoate
Reactant of Route 5
Reactant of Route 5
Lithium 2-[(morpholin-4-yl)methyl]benzoate
Reactant of Route 6
Reactant of Route 6
Lithium 2-[(morpholin-4-yl)methyl]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.